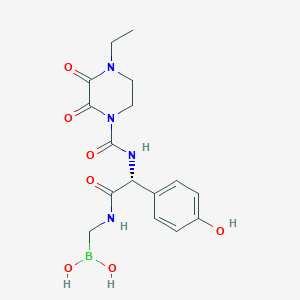![molecular formula C23H23Cl2F6N3O4S B10854626 5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide](/img/structure/B10854626.png)
5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-61803534 is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound has shown significant potential in modulating immune responses, particularly in the context of autoimmune and inflammatory diseases. It selectively inhibits RORγt-driven transcription, distinguishing it from closely related family members such as RORα and RORβ .
Chemical Reactions Analysis
JNJ-61803534 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions are derivatives of JNJ-61803534 that retain its core structure and biological activity .
Scientific Research Applications
JNJ-61803534 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of RORγt inhibition and its effects on various chemical pathways.
Biology: The compound is utilized to investigate the role of RORγt in immune cell differentiation and function, particularly in Th17 cells.
Medicine: JNJ-61803534 has shown promise in preclinical and clinical studies for treating autoimmune and inflammatory diseases such as psoriasis and psoriatic arthritis. .
Mechanism of Action
JNJ-61803534 exerts its effects by selectively inhibiting RORγt-driven transcription. RORγt is a nuclear receptor that plays a critical role in the differentiation and expansion of Th17 cells, as well as the production of interleukin-17 (IL-17) in innate and adaptive immune cells. By inhibiting RORγt, JNJ-61803534 reduces the production of IL-17 and other pro-inflammatory cytokines, thereby modulating immune responses and reducing inflammation .
Comparison with Similar Compounds
Similar compounds to JNJ-61803534 include other RORγt inhibitors such as:
SR2211: Another potent RORγt inverse agonist with similar biological activity.
GSK2981278: A selective RORγt inhibitor that has shown efficacy in preclinical models of autoimmune diseases.
VTP-43742: A RORγt inhibitor that has been studied for its potential in treating autoimmune conditions.
JNJ-61803534 is unique in its high selectivity for RORγt over other related receptors, such as RORα and RORβ. This selectivity contributes to its potent anti-inflammatory effects and its potential as a therapeutic agent .
Properties
Molecular Formula |
C23H23Cl2F6N3O4S |
|---|---|
Molecular Weight |
622.4 g/mol |
IUPAC Name |
5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C23H23Cl2F6N3O4S/c1-10-5-4-8-34(10)19(36)15-16(39-18(33-15)17(35)32-9-20(2,3)37)11-6-7-12(14(25)13(11)24)21(38,22(26,27)28)23(29,30)31/h6-7,10,37-38H,4-5,8-9H2,1-3H3,(H,32,35)/t10-/m1/s1 |
InChI Key |
ZQHVEGQHOKDZEN-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1C(=O)C2=C(SC(=N2)C(=O)NCC(C)(C)O)C3=C(C(=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)Cl)Cl |
Canonical SMILES |
CC1CCCN1C(=O)C2=C(SC(=N2)C(=O)NCC(C)(C)O)C3=C(C(=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


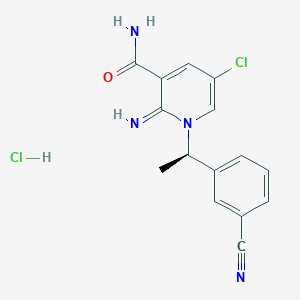

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B10854551.png)
![2-[[6-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854558.png)
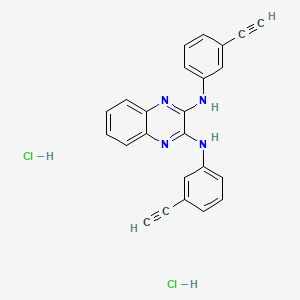
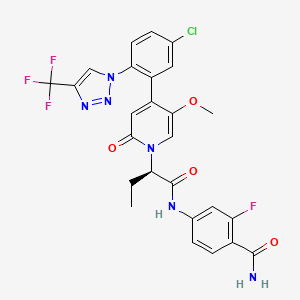

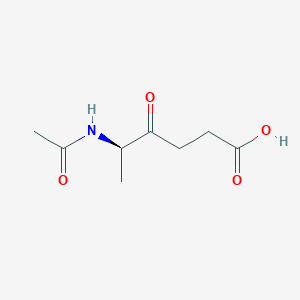
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B10854574.png)
![6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854578.png)
![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854590.png)

